molecular formula C9H9Cl2NO2 B3062403 2-chloroethyl N-(4-chlorophenyl)carbamate CAS No. 25217-18-9

2-chloroethyl N-(4-chlorophenyl)carbamate

Cat. No.: B3062403
CAS No.: 25217-18-9
M. Wt: 234.08 g/mol
InChI Key: ZJFHLTWUBUCUGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with 2-chloroethyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-chloroaniline+2-chloroethyl chloroformate2-chloroethyl N-(4-chlorophenyl)carbamate+HCl\text{4-chloroaniline} + \text{2-chloroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-chloroaniline+2-chloroethyl chloroformate→2-chloroethyl N-(4-chlorophenyl)carbamate+HCl

Industrial Production Methods

the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloroethyl N-(4-chlorophenyl)carbamate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-(4-chlorophenyl)carbamate involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or protein modification. This alkylation process can disrupt normal cellular functions and is the basis for its use in various biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloroethyl N-(4-chlorophenyl)carbamate is unique due to its specific chlorine substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological molecules. This unique structure makes it a valuable tool in research applications where specific molecular interactions are studied .

Properties

CAS No.

25217-18-9

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

2-chloroethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C9H9Cl2NO2/c10-5-6-14-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)

InChI Key

ZJFHLTWUBUCUGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCCl)Cl

25217-18-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

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